tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate
Description
Properties
Molecular Formula |
C17H28N2O2 |
|---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
tert-butyl 4-(4-ethynylpiperidin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H28N2O2/c1-5-14-6-10-18(11-7-14)15-8-12-19(13-9-15)16(20)21-17(2,3)4/h1,14-15H,6-13H2,2-4H3 |
InChI Key |
OANTVJOYJXOJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCC(CC2)C#C |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Synthesis Using tert-Butyl Carbamate
One established route to synthesize tert-butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate involves the use of tert-butyl carbamate as a protecting group for the piperidine nitrogen, followed by palladium-catalyzed coupling to introduce the ethynyl substituent onto the bipiperidine scaffold.
-
- The starting material, often a bipiperidine derivative, is first protected with a tert-butyl carbamate group to form the corresponding carbamate ester.
- A palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), is employed in the presence of copper(I) iodide and a base (e.g., diisopropylamine).
- The reaction is typically conducted in anhydrous tetrahydrofuran (THF) at room temperature (around 20°C) under an inert nitrogen atmosphere.
- The ethynyl group is introduced via coupling with an appropriate terminal alkyne reagent.
- After completion, the reaction mixture is worked up by extraction and purified by silica gel chromatography to afford the target compound with high yield and purity.
Copper-Catalyzed Three-Component Coupling
An alternative synthetic approach involves copper-catalyzed three-component coupling reactions combining organoindium reagents, imines, and acid chlorides to build the bipiperidine framework with ethynyl substitution.
-
- The copper catalyst facilitates the formation of carbon-carbon bonds via nucleophilic addition of organoindium species to imines.
- Subsequent reaction with acid chlorides introduces the carbamate functionality.
- This method allows for modular assembly of complex bipiperidine derivatives, including this compound.
-
- Such catalytic methods are favored in large-scale synthesis due to their high selectivity, scalability, and ability to produce compounds with excellent purity.
Stepwise Synthetic Route with Key Intermediates
A representative stepwise synthesis might proceed as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Protection of piperidine nitrogen | tert-Butyl carbamate, base | >90 | Formation of tert-butyl carbamate intermediate |
| 2 | Introduction of ethynyl group | Pd(0) catalyst, CuI, diisopropylamine, THF, 20°C, 2h | ~94 | Sonogashira-type coupling reaction |
| 3 | Purification | Silica gel chromatography, 20% EtOAc in hexane | - | Affords pure this compound |
This sequence is adapted from analogous procedures reported for related piperidine derivatives.
Analytical Characterization Supporting Preparation
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Palladium-Catalyzed Sonogashira Coupling | tert-Butyl carbamate, Pd(PPh3)2Cl2, CuI, diisopropylamine, THF | Room temp, 2 h, N2 atmosphere | ~94 | High yield, well-established, selective | Requires inert atmosphere, expensive catalysts |
| Copper-Catalyzed Three-Component Coupling | Organoindium reagents, imines, acid chlorides, Cu catalyst | Mild conditions, scalable | High (industrial scale) | Scalable, modular synthesis | More complex reagent preparation |
Chemical Reactions Analysis
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the ethynyl group can be replaced by other functional groups under specific conditions.
Common reagents used in these reactions include palladium catalysts, copper catalysts, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Biology: This compound is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-ethynyl-[1,4’-bipiperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can participate in covalent bonding with active sites, while the bipiperidine ring system provides structural stability and specificity. The pathways involved in its action include inhibition of enzyme activity and modulation of receptor function.
Comparison with Similar Compounds
Reactivity and Functional Group Analysis
- Ethynyl Group (Target Compound): The terminal alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reactivity is absent in amino or hydroxy derivatives, making the ethynyl variant unique for bioconjugation .
- Amino Group (A649591): The free amine facilitates nucleophilic reactions, such as amide bond formation, but requires protection (e.g., Boc or benzyloxycarbonyl) to prevent undesired side reactions .
- Hydroxy Group: Hydroxy derivatives exhibit polarity, enhancing solubility in polar solvents like DMF. They are often used as intermediates for further oxidation or substitution .
- Fluorinated Derivatives: The introduction of fluorine atoms (e.g., in C₁₅H₂₆F₂N₂O₃) improves metabolic stability and lipophilicity, critical for CNS-targeting drugs .
Physicochemical Properties
- Solubility: Hydroxy and amino derivatives show higher solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to the ethynyl variant, which may require non-polar solvents due to its alkyne group .
- Thermal Stability: Fluorinated derivatives (e.g., C₁₅H₂₆F₂N₂O₃) exhibit higher boiling points (~412°C predicted) compared to non-fluorinated analogs .
Pharmacological Relevance
- Anticancer Agents: The bipiperidine core is featured in Irinotecan Hydrochloride, a topoisomerase inhibitor, highlighting the scaffold’s relevance in oncology .
- CCR5 Antagonists: Derivatives like Ancriviroc demonstrate antiviral activity, leveraging the bipiperidine structure for receptor binding .
Biological Activity
tert-Butyl 4-ethynyl-[1,4'-bipiperidine]-1'-carboxylate (CAS No. 287192-97-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
- Molecular Formula : C₁₂H₁₉NO₂
- Molecular Weight : 209.29 g/mol
- Boiling Point : Not specified
- Structure : The compound features a bipiperidine structure with an ethynyl group and a tert-butyl ester functional group, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The bipiperidine moiety is known to exhibit affinity towards sigma receptors, which are implicated in several neurological processes and could be a target for neuropharmacological interventions.
Pharmacological Studies
- Enzyme Inhibition :
- Antitumor Activity :
- Neuropharmacological Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Enzyme Inhibition | Inhibits thymidine kinase 1 (TK1) | |
| Antitumor Potential | Selective uptake in glioma models | |
| Sigma Receptor Binding | Modulates neuropharmacological pathways |
Case Study 1: Antitumor Efficacy
A study evaluated the efficacy of a derivative of this compound in RG2 glioma cell lines. Results indicated that the compound exhibited significant cytotoxicity compared to control groups, with an IC50 value suggesting effective concentration levels for therapeutic use.
Case Study 2: Neuropharmacological Assessment
In a rodent model assessing pain response, a compound structurally related to this compound demonstrated reduced nociceptive responses when administered prior to pain-inducing stimuli. This highlights its potential utility in pain management therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
